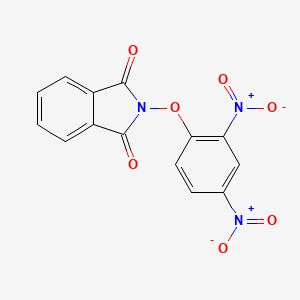

2-(Azidomethyl)-1,3,5-trimethylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

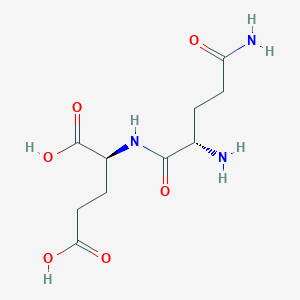

The compound "2-(Azidomethyl)-1,3,5-trimethylbenzene" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that involve azide-functionalized aromatic compounds and their derivatives. For instance, the preparation of azaboratabenzene derivatives and their reactivity, as well as the synthesis of aminomethylated triethylbenzene, can offer indirect information about the synthesis and properties of azidomethylated trimethylbenzene compounds .

Synthesis Analysis

The synthesis of related azide-functionalized aromatic compounds involves multistep procedures. For example, the synthesis of 1,2-azaboratabenzene derivatives starts from readily available precursors and involves deprotonation and reaction with metal complexes . Similarly, the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene also involves a multistep process, indicating that the synthesis of "2-(Azidomethyl)-1,3,5-trimethylbenzene" would likely require careful planning and execution of multiple synthetic steps .

Molecular Structure Analysis

The molecular structure of azide-functionalized compounds can be complex and may lead to unexpected products. For instance, the thermolysis of azide compounds with hexamethyl-Dewar-benzene resulted in the formation of pentamethyl(iminoethyl)-4H-1,2-diazepines, with the structure confirmed by X-ray crystallography . This suggests that the molecular structure of "2-(Azidomethyl)-1,3,5-trimethylbenzene" could also exhibit interesting and unexpected characteristics upon undergoing certain reactions.

Chemical Reactions Analysis

The chemical reactivity of azide-functionalized aromatic compounds can lead to a variety of products through pericyclic reactions. The thermolysis of aryl azides with hexamethyl-Dewar-benzene, for example, resulted in products like 1-aminopyrrole and ketones, depending on the nature of the aromatic group and the reaction conditions . This indicates that "2-(Azidomethyl)-1,3,5-trimethylbenzene" could also participate in diverse chemical reactions, leading to a range of potential products.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(Azidomethyl)-1,3,5-trimethylbenzene" are not directly reported, the properties of similar compounds can provide some insights. Azide groups are known for their high reactivity, particularly in click chemistry and cycloaddition reactions. The presence of trimethyl groups would likely influence the compound's hydrophobicity and steric effects, affecting its reactivity and physical properties such as solubility and melting point. The papers suggest that the properties of azide-functionalized aromatic compounds can be quite diverse and context-dependent .

Wissenschaftliche Forschungsanwendungen

Supramolecular Scaffolding

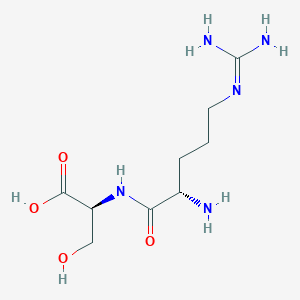

1,3,5-Trimethylbenzene derivatives have been studied for their ability to act as supramolecular scaffolds. The steric effects of substituents on these benzene rings can influence molecular recognition and binding affinities in supramolecular hosts. This is due to the directional steering of binding elements toward the central ring, enhancing the interaction with target molecules (Wang & Hof, 2012).

Adsorption and Environmental Applications

Azide-functionalized trimethylbenzene compounds, similar to 2-(Azidomethyl)-1,3,5-trimethylbenzene, have been developed for environmental applications. For example, polymers derived from triptycene and 1,2,3-triazole motifs, which may include azide-functionalized trimethylbenzenes, show promise for selective CO2 capture and dye adsorption. These materials offer potential in gas storage/separation and water pollution control, addressing environmental issues like toxic dye effluents from the textile industry (Bera, Ansari, Mondal, & Das, 2018).

Catalysis and Organic Synthesis

The azide group in 2-(Azidomethyl)-1,3,5-trimethylbenzene can be a versatile functional group in organic synthesis and catalysis. For instance, azide-functionalized materials have been used as catalysts in aerobic oxidation reactions. Such compounds can facilitate the conversion of trimethylbenzenes to more valuable chemicals like benzenetricarboxylic acids, which are significant in polymer materials (Hirai, Tatsukawa, Kameda, Sakaguchi, & Ishii, 2006).

Eigenschaften

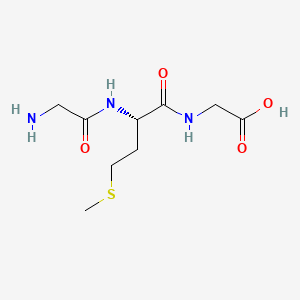

IUPAC Name |

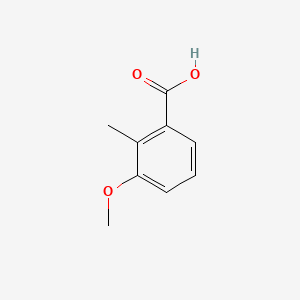

2-(azidomethyl)-1,3,5-trimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-4-8(2)10(6-12-13-11)9(3)5-7/h4-5H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRDSVMEBMBTKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442679 |

Source

|

| Record name | 2-(Azidomethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azidomethyl)-1,3,5-trimethylbenzene | |

CAS RN |

93368-76-4 |

Source

|

| Record name | 2-(Azidomethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.